Product packaging for 2-(1-Acetylpiperidin-4-yl)propenal(Cat. No.:)

2-(1-Acetylpiperidin-4-yl)propenal

Cat. No.: B8509910
M. Wt: 181.23 g/mol
InChI Key: VIXHACZSIRXGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Acetylpiperidin-4-yl)propenal is a chemical compound with the suggested molecular formula C10H15NO2, built around a piperidine core that is substituted with an acetyl group and a propenal side chain. This structure classifies it as a valuable intermediate in synthetic and medicinal chemistry research. The piperidine scaffold is a privileged structure in drug discovery, frequently found in molecules with significant pharmacological activity . Research Applications and Value: This compound is primarily used as a building block for the synthesis of more complex molecules. Its structure, featuring a piperidine ring, makes it a potential precursor for the development of compounds targeting various biological pathways. Specifically, the 1-acetylpiperidin-4-yl moiety is a recognized structural element in active research compounds, including those investigated as inhibitors of proteins like the NLRP3 inflammasome, which is a key target in inflammatory diseases , and enzymes such as bacterial thymidylate kinase (TMPK) in tuberculosis research . Researchers may utilize this compound to explore structure-activity relationships (SAR) or to introduce key chiral elements and functional groups into potential therapeutic agents. For Research Use Only: This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B8509910 2-(1-Acetylpiperidin-4-yl)propenal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(1-acetylpiperidin-4-yl)prop-2-enal

InChI

InChI=1S/C10H15NO2/c1-8(7-12)10-3-5-11(6-4-10)9(2)13/h7,10H,1,3-6H2,2H3

InChI Key

VIXHACZSIRXGIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=C)C=O

Origin of Product

United States

Synthetic Strategies for 2 1 Acetylpiperidin 4 Yl Propenal and Analogs

Construction of the Piperidine (B6355638) Core

The formation of the central piperidine scaffold is a critical initial phase in the synthesis. Various methodologies can be employed, with reductive amination and ring-forming reactions from piperidinone intermediates being prominent strategies.

Reductive Amination Approaches for Piperidine Formation

Reductive amination is a robust and widely utilized method for constructing the piperidine ring. nih.govresearchgate.net This approach typically involves the condensation of an amine with a dicarbonyl compound, followed by reduction of the resulting imine or enamine intermediate. nih.govresearchgate.net A common strategy is the [5+1] annulation, where a five-carbon precursor containing two electrophilic centers reacts with an ammonia (B1221849) source. nih.gov

The double reductive amination (DRA) of 1,5-dicarbonyl compounds is a particularly direct route to the piperidine skeleton. chim.it This method leverages readily available dicarbonyl substrates, often derived from sugars to ensure specific stereochemistry, and a variety of amines can be used as the nitrogen source, highlighting the versatility of this approach. chim.it The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. tandfonline.comharvard.edu

An alternative reductive amination pathway involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. acs.org This method proceeds via a reductive transamination process, offering another avenue to access N-substituted piperidines from easily accessible pyridine (B92270) derivatives. acs.org

Ring-Forming Reactions Utilizing Piperidinone Intermediates

Piperidinones are valuable intermediates in the synthesis of piperidine derivatives. dtic.milresearchgate.net These cyclic amides can be prepared through various methods, including the Dieckmann condensation of α,ω-dicarboxylic acid esters followed by hydrolysis and decarboxylation. dtic.mil Once formed, the piperidone can be reduced to the corresponding piperidine using powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). dtic.mil

4-Piperidones, in particular, are frequently synthesized by the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation sequence. dtic.mil These 4-piperidone (B1582916) intermediates are versatile building blocks for further functionalization. researchgate.net

Installation of the Acetyl Group on the Piperidine Nitrogen

The introduction of an acetyl group onto the nitrogen atom of the piperidine ring is a crucial step in the synthesis of the target compound. This N-acetylation is typically achieved through the reaction of the piperidine with an acetylating agent. rsc.orgchemicalbook.com

Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. rsc.org The reaction conditions can be modified to control the outcome, as demonstrated in the acylation of sterically hindered piperidines where specific conditions were required to favor the formation of the N-acetylated product over ring fission. rsc.org 1-Acetylpiperidine is a known compound that can be prepared through the reaction of piperidine with a suitable acetylating agent. chemicalbook.comnih.govcapotchem.com

Elaboration of the Propenal Moiety

The final stage of the synthesis involves the construction of the α,β-unsaturated aldehyde, or propenal, functionality at the 4-position of the piperidine ring. This can be accomplished through a two-step process involving the oxidation of a primary alcohol intermediate, followed by the formation of the α,β-unsaturation.

Aldehyde Formation via Oxidation of Alcohol Intermediates

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. youtube.comorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose. For the conversion of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid, milder oxidizing agents are preferred. libretexts.orglibretexts.org

Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, effectively converting primary alcohols to aldehydes. youtube.comlibretexts.org Other modern and often more efficient reagents include Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder reaction conditions. libretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method for this conversion. youtube.com

Table 1: Comparison of Oxidizing Agents for Primary Alcohol to Aldehyde Conversion

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Pyridinium Chlorochromate (PCC)CH2Cl2Mild, selective for aldehyde formationChromium-based, toxic
Dess-Martin Periodinane (DMP)CH2Cl2High yields, mild conditions, non-acidicCan be explosive under certain conditions
Swern Oxidation (DMSO, (COCl)2, Et3N)CH2Cl2, low temperatureHigh yields, mild conditionsRequires low temperatures, can produce unpleasant byproducts
TEMPO/NaOClBiphasic (e.g., CH2Cl2/H2O)Catalytic, uses inexpensive oxidantCan be sensitive to substrate scope

Alpha,Beta-Unsaturated Aldehyde Synthesis Methodologies

The formation of an α,β-unsaturated aldehyde from a ketone precursor is a key step in creating the propenal moiety. rsc.orggoogle.comrsc.org One of the most effective methods for this transformation is the Vilsmeier-Haack reaction. chemistrysteps.comjk-sci.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a mixture of a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijpcbs.comnumberanalytics.com

The Vilsmeier-Haack reaction is particularly useful for the formylation of electron-rich systems, including ketones, to produce the corresponding β-chloro-α,β-unsaturated aldehyde. chemistrysteps.comwikipedia.org The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired α,β-unsaturated aldehyde. jk-sci.com This methodology provides a powerful tool for introducing the propenal functionality onto the 2-position of a piperidine-derived ketone.

Another approach involves the 1,4-conjugate addition of an enolate ion to an α,β-unsaturated carbonyl compound, known as the Michael addition, which can be used to construct 1,5-dicarbonyl compounds. pressbooks.pubresearchgate.net These can then potentially be cyclized and further manipulated to form the desired propenal structure.

Modular Synthesis and Derivatization Strategies for Structural Diversity

A modular synthetic approach to 2-(1-acetylpiperidin-4-yl)propenal analogs is centered around a common precursor, typically a 4-substituted piperidine derivative, which can be functionalized in a stepwise manner to introduce diversity at the nitrogen atom and the 4-position. This strategy allows for the convergent assembly of a library of compounds from a set of readily available building blocks.

A key intermediate in this approach is often N-Boc-4-formylpiperidine or a similar N-protected piperidine-4-carbaldehyde. The protecting group on the piperidine nitrogen is crucial for controlling the reactivity during the initial synthetic steps and can be removed at a later stage to allow for the introduction of various acyl groups.

The general synthetic pathway can be envisioned as follows:

Formation of the Propenal Moiety: The 2-propenal side chain is typically constructed from the 4-formylpiperidine intermediate using olefination reactions. The Horner-Wadsworth-Emmons (HWE) or Wittig reaction are the most common and effective methods for this transformation. These reactions involve the treatment of the aldehyde with a stabilized phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to form the α,β-unsaturated aldehyde. The choice of the phosphorus reagent can influence the stereoselectivity of the newly formed double bond.

Deprotection of the Piperidine Nitrogen: Following the successful installation of the propenal group, the protecting group on the piperidine nitrogen (e.g., Boc) is removed under appropriate conditions, such as treatment with an acid (e.g., trifluoroacetic acid), to yield the free secondary amine.

N-Acylation for Derivatization: The final step in the modular synthesis involves the acylation of the piperidine nitrogen with a variety of acylating agents. This is where the primary structural diversity is introduced. A wide range of acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) can be employed to generate a library of N-acyl analogs.

This modular strategy is highly amenable to parallel synthesis and the creation of compound libraries for high-throughput screening.

Illustrative Derivatization Strategies

The following tables illustrate potential derivatization points for generating a library of this compound analogs based on the modular synthetic approach.

Table 1: Variation of the N-Acyl Group

This table showcases the diversification of the N-acyl moiety starting from a common 2-(piperidin-4-yl)propenal intermediate. The reaction typically involves the coupling of the secondary amine with various acylating agents.

EntryAcylating AgentResulting N-Substituent
1Acetyl chloride-COCH₃
2Propionyl chloride-COCH₂CH₃
3Benzoyl chloride-COPh
4Cyclopropanecarbonyl chloride-CO-c-Pr
5Phenylacetyl chloride-COCH₂Ph

Table 2: Modification of the Propenal Moiety

This table illustrates how the propenal group can be modified, often starting from the common intermediate N-acetyl-4-formylpiperidine. Different phosphorus ylides or phosphonates in a Wittig or HWE reaction can lead to various substituents at the α or β position of the double bond.

EntryOlefination ReagentResulting Side Chain
1(Triphenylphosphoranylidene)acetaldehyde-CH=CH-CHO
2Diethyl (2-oxopropyl)phosphonate-CH=CH-C(O)CH₃
3Triethyl phosphonoacetate-CH=CH-COOEt
4(Cyanomethylene)triphenylphosphorane-CH=CH-CN

Table 3: Hypothetical Library of 2-(1-Acylpiperidin-4-yl)propenal Analogs

This table provides a glimpse into a potential library of compounds that could be synthesized using the modular approach, combining different N-acyl groups and propenal modifications.

Compound IDN-Acyl GroupPropenal Moiety Substituent (at C2)
A-1AcetylH
A-2PropionylH
A-3BenzoylH
B-1AcetylMethyl
B-2PropionylMethyl
C-1AcetylPhenyl

The modular synthesis of this compound and its analogs represents a highly efficient and versatile strategy for the generation of chemical diversity. This approach is instrumental in the exploration of the chemical space around this important scaffold, facilitating the discovery of new compounds with potentially valuable biological activities. The ability to systematically modify each component of the molecule allows for a detailed investigation of structure-activity relationships, which is a cornerstone of modern drug development.

Reactivity and Mechanistic Organic Chemistry of 2 1 Acetylpiperidin 4 Yl Propenal

Electrophilic Properties of the Alpha,Beta-Unsaturated Aldehyde System

The core reactivity of 2-(1-acetylpiperidin-4-yl)propenal stems from the α,β-unsaturated aldehyde moiety. This system is characterized by a conjugated arrangement of a carbon-carbon double bond and a carbonyl group, which results in a delocalized π-electron system. This conjugation creates two principal electrophilic centers within the molecule.

The carbonyl carbon is inherently electrophilic due to the high electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond. This creates a partial positive charge on the carbonyl carbon, making it susceptible to direct attack by nucleophiles (a 1,2-addition).

Furthermore, the electronic effect of the electron-withdrawing aldehyde group is transmitted through the conjugated system to the β-carbon of the alkene. This phenomenon, known as vinylogy, renders the β-carbon also electrophilic. Resonance structures illustrate this electron deficiency at the β-position, making it a target for nucleophilic attack in what is termed a conjugate or 1,4-addition. masterorganicchemistry.com Generally, aldehydes are more reactive toward nucleophilic attack than ketones due to reduced steric hindrance and fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon. chemistrysteps.com

The electrophilicity of the system can be summarized as follows:

Carbonyl Carbon (C1): A "hard" electrophilic center, prone to attack by "hard" nucleophiles.

Beta-Carbon (C3): A "soft" electrophilic center, preferentially attacked by "soft" nucleophiles.

This dual electrophilicity allows for regioselective reactions depending on the nature of the attacking nucleophile and the reaction conditions.

Nucleophilic Addition Reactions, Including Michael-Type Additions

Given its electrophilic nature, this compound readily undergoes nucleophilic addition reactions. The competition between direct (1,2) and conjugate (1,4) addition is a key feature of its reactivity.

1,2-Addition vs. 1,4-Conjugate Addition: The outcome of a nucleophilic attack is largely determined by the nature of the nucleophile.

Strong, "hard" nucleophiles , such as Grignard reagents, organolithium compounds, and reducing agents like lithium aluminum hydride, tend to favor irreversible, kinetically controlled 1,2-addition directly to the carbonyl carbon. masterorganicchemistry.com

Weaker, "soft" nucleophiles , which are often resonance-stabilized, favor the thermodynamically more stable 1,4-conjugate addition. This type of addition is often reversible. masterorganicchemistry.com Examples of such nucleophiles include enolates, amines, thiols, and Gilman (diorganocopper) reagents. masterorganicchemistry.comyoutube.com

Michael-Type Additions: The conjugate addition of a resonance-stabilized carbanion (an enolate) to an α,β-unsaturated carbonyl compound is known as the Michael reaction. masterorganicchemistry.comwikipedia.org This is a widely used carbon-carbon bond-forming reaction. For this compound, a Michael acceptor, various Michael donors can be employed. The reaction typically proceeds in three steps:

Formation of a nucleophile (e.g., deprotonation of a donor like a malonic ester to form an enolate). masterorganicchemistry.com

Nucleophilic attack of the enolate at the electrophilic β-carbon of the propenal moiety. masterorganicchemistry.comyoutube.com

Protonation of the resulting enolate intermediate to yield the final 1,4-adduct. masterorganicchemistry.com

Below is a table illustrating the expected products from the reaction of this compound with different classes of nucleophiles.

Nucleophile ClassSpecific ExampleExpected Major Product TypeReaction Name
Organocuprates (Gilman Reagents)Lithium dimethylcuprate ((CH₃)₂CuLi)1,4-AdditionConjugate Addition
Enolates (from β-dicarbonyls)Diethyl malonate with NaOEt1,4-AdditionMichael Addition
AminesDiethylamine (Et₂NH)1,4-AdditionConjugate Addition
ThiolsThiophenol (PhSH)1,4-AdditionConjugate Thia-Michael Addition
Grignard ReagentsMethylmagnesium bromide (CH₃MgBr)1,2-AdditionGrignard Reaction
Hydride ReagentsSodium borohydride (B1222165) (NaBH₄)1,2-Addition (selective for aldehyde)Reduction

Specific Reactivity of the N-Acetyl Functionality

Electronic Effects: The acetyl group is electron-withdrawing, which decreases the basicity of the piperidine (B6355638) nitrogen. This prevents the nitrogen from participating in acid-base reactions or acting as a nucleophile itself under most conditions.

Steric Hindrance: The N-acetylpiperidine moiety is a bulky substituent. This steric bulk can influence the approach of nucleophiles to the propenal group. It may sterically hinder attack at the carbonyl carbon (1,2-addition), thereby increasing the relative proportion of the 1,4-addition product.

Conformational Lock: The presence of the acetyl group restricts the conformational flexibility of the piperidine ring. The steric and electronic demands of the amide bond influence the preferred chair conformation of the ring, which in turn dictates the spatial orientation of the propenal substituent at the C4 position.

Directing Group: In reactions involving the piperidine ring itself, such as catalytic C-H functionalization, the N-acyl group can act as a directing group, controlling the regioselectivity of the reaction. nih.gov For instance, different N-protecting groups on piperidine can direct functionalization to the C2, C3, or C4 positions. nih.gov

Hydrolysis: Under strong acidic or basic conditions, the amide bond of the N-acetyl group can be hydrolyzed to yield the corresponding secondary amine, 1-(piperidin-4-yl)propenal.

Stereochemical Aspects of Reactions Involving the Propenal Moiety

The stereochemistry of reactions involving this compound is complex due to the pre-existing stereocenter at the C4 position of the piperidine ring (assuming the piperidine is not symmetrically substituted in a way that creates a meso compound, which is not the case here).

When a nucleophile adds to the C=C double bond of the propenal moiety, a new stereocenter is created at the β-carbon (C3). The presence of the chiral C4 center means that the two faces of the planar propenal group are diastereotopic. Attack of a nucleophile from one face will lead to one diastereomer, while attack from the opposite face will lead to the other.

The stereochemical outcome of such additions is often governed by principles of asymmetric induction, where the existing chiral center influences the formation of the new one. Two classical models used to predict this outcome are Cram's rule and the Felkin-Anh model. fiveable.me According to the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon (in 1,2-additions) or the β-carbon (in 1,4-additions) from the side opposite the largest substituent on the adjacent α-carbon (in this case, the piperidine ring itself is the substituent on the α-carbon of the propenal system). This generally leads to the formation of one diastereomer in excess over the other.

The key stereochemical considerations are:

Diastereoselectivity: Nucleophilic additions to the propenal group will likely be diastereoselective, yielding a mixture of diastereomers in unequal amounts. libretexts.org

Formation of New Stereocenters: A new stereocenter is formed at C3 upon conjugate addition. If the subsequent protonation of the enolate intermediate at C2 is stereocontrolled, a second stereocenter can also be formed.

Chiral Auxiliaries: The N-acetylpiperidine group can be viewed as a chiral auxiliary that directs the stereochemical course of the reaction. The degree of diastereoselectivity will depend on the specific nucleophile, catalyst, and reaction conditions.

Reaction Kinetics and Mechanisms

The mechanism and rate of nucleophilic additions to this compound are influenced by both electronic and steric factors.

Mechanism of Nucleophilic Addition:

Under Basic/Neutral Conditions: A negatively charged or neutral nucleophile attacks the electrophilic carbon (either C1 or C3). In a 1,2-addition, this forms a tetrahedral alkoxide intermediate, which is then protonated. libretexts.org In a 1,4-addition, an enolate intermediate is formed, which then tautomerizes to the more stable keto form, usually after protonation at the α-carbon. masterorganicchemistry.com

Under Acidic Conditions: The carbonyl oxygen is first protonated by the acid catalyst. This increases the electrophilicity of the carbonyl group and the entire conjugated system, activating it for attack by weaker nucleophiles. chemistrysteps.com

Kinetic vs. Thermodynamic Control: The competition between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control.

1,2-addition is generally faster and irreversible when using strong, hard nucleophiles. It is the kinetically favored pathway. masterorganicchemistry.com

1,4-addition often leads to a more stable final product and is frequently reversible, especially with weak, soft nucleophiles. It is the thermodynamically favored pathway. organic-chemistry.org

The reaction conditions can be manipulated to favor one product over the other. For example, lower temperatures often favor the kinetic product, while higher temperatures can allow the initial kinetic adduct to revert to the starting materials and then form the more stable thermodynamic product.

The table below outlines the key mechanistic features for different addition types.

Feature1,2-Nucleophilic Addition1,4-Conjugate (Michael) Addition
Site of Attack Carbonyl Carbon (C1)Beta-Carbon (C3)
Intermediate Tetrahedral AlkoxideResonance-Stabilized Enolate
Control Typically KineticTypically Thermodynamic
Favored by Strong, "hard" nucleophiles (e.g., R-Li, RMgX)Weak, "soft" nucleophiles (e.g., enolates, R₂CuLi, amines)
Reversibility Often IrreversibleOften Reversible

Computational and Theoretical Chemistry Studies of 2 1 Acetylpiperidin 4 Yl Propenal Systems

Structure-Activity Relationship (SAR) Derivation through Computational Methods

While specific structure-activity relationship (SAR) studies for 2-(1-Acetylpiperidin-4-yl)propenal are not extensively documented in publicly available literature, the principles of computational SAR derivation can be applied based on studies of analogous piperidine-containing compounds. Computational methods are instrumental in elucidating how structural modifications to a parent molecule influence its biological activity or chemical properties.

For piperidine (B6355638) derivatives, computational SAR studies often focus on modifications at the 1- and 4-positions of the piperidine ring. For instance, in studies of piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. researchgate.net These models correlate the steric, electrostatic, and hydrophobic fields of a molecule with its biological activity. researchgate.net

For the this compound scaffold, a hypothetical computational SAR study would involve generating a library of virtual derivatives. Variations could include:

Modifications of the N-acetyl group: Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) or alkyl groups of varying sizes would modulate the steric bulk and electronic properties around the nitrogen atom.

Alterations to the propenal moiety: Replacing the aldehyde with other electron-withdrawing groups (e.g., ketone, ester, nitrile) would alter the reactivity of the Michael acceptor.

By calculating molecular descriptors (e.g., molecular weight, logP, polar surface area) and performing 3D-QSAR analysis on these virtual compounds against a hypothetical activity endpoint, one could derive a predictive model. The contour maps generated from such an analysis would highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus guiding the design of more potent or selective analogs.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDN-Substituent4-SubstituentCalculated Activity (Hypothetical)
1 AcetylPropenal1.0
2 PropionylPropenal1.2
3 BenzoylPropenal0.8
4 MethylPropenal0.5
5 AcetylPropenone0.9
6 AcetylPropenenitrile1.1

This table presents hypothetical data to illustrate the principles of SAR analysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding potential mechanisms of action and for virtual screening of compound libraries. For this compound, docking studies would be essential to identify potential biological targets and to characterize the binding interactions.

In silico docking studies on similar piperidine-containing scaffolds have demonstrated their potential to bind to various protein targets. For example, molecular docking of piperidine derivatives against the main protease (Mpro) of SARS-CoV-2 has been performed to explore their inhibitory potential. nih.gov Similarly, docking studies of ethyl piperidine-1-carboxylate derivative Schiff bases against human acetylcholinesterase have shown promising binding energies. acgpubs.org In one such study, the binding energies for the designed ligands ranged from -5.9 to -7.3 kcal/mol. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A crystal structure of a potential target protein would be obtained from the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock Vina or Glide, the ligand would be docked into the active site of the receptor. The program would generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity.

Analysis of Binding Modes: The top-scoring poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time in a simulated physiological environment. MD simulations provide insights into the dynamic nature of the interactions and can help to refine the binding mode predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be monitored to evaluate the stability of the complex.

Table 2: Representative Binding Energies of Piperidine Derivatives from Docking Studies

Compound ClassTarget ProteinBinding Energy (kcal/mol)Reference
Piperidine DerivativesSARS-CoV-2 Mpro-5.9 to -7.3 nih.gov
Ethyl piperidine-1-carboxylate Schiff basesHuman Acetylcholinesterase-7.34 to -7.52 acgpubs.org

This table provides examples of binding energies for related piperidine compounds to illustrate typical values obtained from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these calculations can provide valuable information about its geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity indices.

A theoretical study on the reactions of OH radicals with α,β-unsaturated aldehydes like acrolein, methacrolein, and crotonaldehyde (B89634) has demonstrated the utility of DFT methods (e.g., MPWB1K and M05-2X functionals) in elucidating reaction mechanisms and predicting rate coefficients. rsc.org These methods can accurately model the potential energy surface of a reaction, including the structures of reactants, transition states, and products.

For this compound, quantum chemical calculations would reveal:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP would highlight the electrophilic nature of the β-carbon of the propenal moiety.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO and its distribution over the propenal group would be indicative of its susceptibility to nucleophilic attack.

These calculations would confirm the electrophilic character of the double bond in the propenal group, making it a likely site for Michael addition reactions.

Conformational Analysis of the this compound Scaffold

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. The this compound scaffold possesses significant conformational flexibility arising from the piperidine ring and the rotatable bonds connecting the substituents.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between the two possible chair conformations (axial and equatorial). For the N-acetylpiperidine moiety, the acetyl group introduces a planar amide bond, which can affect the ring's puckering and the rotational barrier around the N-C(acetyl) bond. Conformational studies on N-acetyl-N'-methylprolineamide have shown that both cis and trans conformations about the acetyl-proline bond are possible, with the relative populations being solvent-dependent. rsc.org

A computational conformational analysis of this compound would typically involve:

Systematic or stochastic conformational search: To identify all low-energy conformations of the molecule.

Geometry optimization and energy calculation: Using quantum mechanics or molecular mechanics methods to determine the relative energies of the different conformers.

Analysis of dihedral angles: To characterize the orientation of the substituents on the piperidine ring and the conformation of the propenal side chain.

The results of such an analysis would reveal the preferred spatial arrangement of the functional groups, which is critical for understanding how the molecule interacts with biological targets or other reactants. The orientation of the propenal group relative to the piperidine ring, for instance, could significantly impact its accessibility for chemical reactions.

Computational Insights into Covalent Adduct Formation

The propenal group in this compound is an α,β-unsaturated aldehyde, which is a classic Michael acceptor. This makes the compound a potential covalent modifier, capable of forming a covalent bond with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine. nih.govnih.gov Computational methods are invaluable for studying the mechanism of such covalent modifications. nih.gov

The reaction of a nucleophile with an α,β-unsaturated carbonyl compound is known as a Michael addition. pressbooks.publibretexts.org Computational modeling of this reaction for this compound would involve:

Modeling the reaction pathway: Using quantum mechanics/molecular mechanics (QM/MM) methods to simulate the reaction between the propenal moiety and a model nucleophile (e.g., methanethiol (B179389) to represent cysteine).

Calculating the activation energy barrier: Determining the energy required to reach the transition state of the reaction. A lower activation energy suggests a more facile reaction.

Characterizing the structure of the covalent adduct: Optimizing the geometry of the resulting product to understand the final conformation of the modified system.

These computational studies can provide a detailed, atomistic understanding of the covalent binding process, including the stereochemistry of the addition and the influence of the surrounding environment (e.g., the active site of an enzyme) on the reaction rate. Such insights are crucial for the design of targeted covalent inhibitors and for understanding potential mechanisms of toxicity. nih.gov

Advanced Analytical Approaches in the Study of 2 1 Acetylpiperidin 4 Yl Propenal

High-Resolution Mass Spectrometry for Adduct Identification and Mechanistic Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and confirming the structure of adducts formed between 2-(1-Acetylpiperidin-4-yl)propenal and various nucleophiles. The high mass accuracy of HRMS allows for the determination of elemental compositions of both the parent ion and its fragment ions, providing a high degree of confidence in adduct identification.

The primary mechanism of adduct formation for α,β-unsaturated aldehydes like this compound is through Michael addition. Nucleophilic residues in biomolecules, such as the thiol group of cysteine or the amino group of lysine, can attack the β-carbon of the propenal moiety. HRMS can be used to detect the resulting covalent adducts. For instance, the reaction with a cysteine-containing peptide would result in a specific mass shift corresponding to the addition of the this compound molecule.

Tandem mass spectrometry (MS/MS) experiments on the precursor ion of the putative adduct can provide further mechanistic confirmation. The fragmentation pattern observed in the MS/MS spectrum can reveal the site of adduction and the nature of the chemical bond formed. For example, characteristic neutral losses or fragment ions can pinpoint the modification on a specific amino acid within a peptide sequence. While specific HRMS data for adducts of this compound are not widely published, the principles are well-established from studies on similar α,β-unsaturated aldehydes. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for a Cysteine Adduct of this compound

Ion TypePredicted m/zDescription
[M+H]⁺289.1324Protonated molecular ion of the cysteine adduct
[M-H₂O+H]⁺271.1218Loss of water from the protonated molecular ion
[M-C₂H₄O+H]⁺245.1167Loss of the acetyl group from the protonated molecular ion

Note: The predicted m/z values are based on the elemental composition and may vary slightly depending on the instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a doublet in the downfield region, typically between 9 and 10 ppm. orgchemboulder.comorgchemboulder.comlibretexts.org The vinyl protons of the propenal group will exhibit characteristic splitting patterns and chemical shifts, influenced by their position relative to the carbonyl group and the piperidine (B6355638) ring. The protons on the piperidine ring will show complex multiplets in the aliphatic region, with their chemical shifts being influenced by the acetyl group on the nitrogen and the substitution at the 4-position. acs.orgniscpr.res.inchemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-200 ppm. cdnsciencepub.comnetlify.app The α and β carbons of the unsaturated system will also have distinct chemical shifts, with the β-carbon being more deshielded due to conjugation with the carbonyl group. The carbons of the piperidine ring and the acetyl group will appear in the aliphatic and carbonyl regions, respectively. nih.govnist.gov

Dynamic NMR studies can also be employed to investigate conformational changes in the piperidine ring and the rotation around the C-N amide bond of the acetyl group. These studies can provide insights into the flexibility of the molecule and the preferred conformations in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aldehydic CH9.5 - 9.8 (d)193 - 195
α-vinyl CH6.1 - 6.4 (dd)135 - 138
β-vinyl CH6.8 - 7.1 (dd)150 - 155
Piperidine CH (at C4)2.5 - 2.9 (m)35 - 40
Piperidine CH₂ (axial, C2/C6)2.8 - 3.2 (m)45 - 50
Piperidine CH₂ (equatorial, C2/C6)3.8 - 4.2 (m)45 - 50
Piperidine CH₂ (C3/C5)1.5 - 2.0 (m)28 - 33
Acetyl CH₃2.0 - 2.2 (s)21 - 23
Acetyl C=O-169 - 171

Note: Predicted chemical shifts are based on data from analogous structures and may vary based on solvent and experimental conditions. Multiplicity is indicated in parentheses (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet).

Chromatographic Separations for Purity Assessment and Isolation of Metabolites/Adducts

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for the isolation of its potential metabolites or adducts from complex mixtures.

A reversed-phase HPLC method, typically employing a C18 column, is well-suited for the analysis of this compound. sielc.comresearchgate.netnih.gov The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the possible addition of a small amount of acid (e.g., formic or acetic acid) to improve peak shape. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the α,β-unsaturated carbonyl moiety provides a chromophore that absorbs in the UV region. nih.govyoutube.com

This HPLC method can be used to determine the percentage purity of a synthesized batch of this compound by quantifying the area of the main peak relative to any impurity peaks. Furthermore, by coupling the HPLC system to a mass spectrometer (LC-MS), it is possible to identify the impurities based on their mass-to-charge ratio.

For the isolation of metabolites or adducts, preparative HPLC can be utilized. This technique uses larger columns and higher flow rates to separate and collect fractions of interest from a larger sample size. The collected fractions can then be further analyzed by other techniques like NMR and HRMS for structural confirmation.

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL

Chemical Biology Applications of the 2 1 Acetylpiperidin 4 Yl Propenal Scaffold

Structure-Guided Drug Discovery and Optimization Leveraging the Scaffold6.6. Influence on Protein-Protein Interactions

Without any foundational research on the compound's biological targets or its structural interactions, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-acetylpiperidin-4-yl)propenal, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of structurally related 1-acetylpiperidin-4-yl derivatives (e.g., compounds 6r, 6s, 6t) involves multi-step reactions using catalysts like BF₃·OEt₂ and solvents such as THF or acetic acid. Key steps include condensation reactions under controlled temperatures (e.g., 0°C to room temperature) and purification via chromatography or recrystallization . For this compound, analogous protocols can be adapted, with emphasis on protecting the propenal group from side reactions (e.g., Michael additions) by using inert atmospheres and low temperatures.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze proton environments: the acetyl group (δ ~2.1 ppm, singlet), piperidine protons (δ ~1.5–3.0 ppm, multiplet), and propenal α/β protons (δ ~6.5–9.5 ppm, doublets). Compare with related compounds (e.g., ethyl 2-(piperidin-4-yl)acetate) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and conjugated aldehyde (C=O at ~1680 cm⁻¹) .
  • MS : Look for molecular ion peaks matching the molecular weight (e.g., 195.22 g/mol) and fragmentation patterns consistent with piperidine ring cleavage .

Q. What are the key physicochemical properties (solubility, stability) of this compound, and how do they influence experimental design?

  • Methodology :

  • Solubility : Test in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) using shake-flask methods. Piperidine derivatives often exhibit moderate solubility in methanol .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., oxidation of propenal to carboxylic acid) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with active-site lysine residues, which may react with the propenal group). Validate with experimental binding assays (e.g., SPR or ITC) .
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity of the propenal moiety, guiding derivatization strategies .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis or inconsistent bioactivity results?

  • Methodology :

  • Byproduct Analysis : Use LC-MS/MS to identify impurities. For example, aldol condensation byproducts may form if the propenal group reacts with ketones/aldehydes under basic conditions .
  • Bioactivity Variability : Replicate assays under controlled conditions (e.g., fixed pH, temperature) and apply statistical tools (ANOVA) to assess significance. Cross-validate with orthogonal assays (e.g., cell viability vs. enzymatic activity) .

Q. How does this compound interact with biological macromolecules, and what are the implications for its pharmacological profile?

  • Methodology :

  • Covalent Binding Studies : Incubate the compound with model proteins (e.g., BSA) and analyze adducts via MALDI-TOF or Edman degradation to confirm propenal-mediated covalent modification .
  • Pathway Analysis : Use transcriptomics/proteomics to identify affected pathways (e.g., MAPK or PI3K-Akt) in cell lines, supported by gene ontology enrichment tools .

Research Design Considerations

Q. What in vitro/in vivo models are appropriate for evaluating the toxicity and selectivity of this compound?

  • Methodology :

  • In Vitro : Use primary hepatocytes for metabolic stability and HepG2 cells for cytotoxicity (IC₅₀ determination). Include positive controls (e.g., doxorubicin) .
  • In Vivo : Administer in rodent models (e.g., Sprague-Dawley rats) with pharmacokinetic profiling (Cmax, AUC) and histopathological analysis of major organs .

Q. How can structural analogs of this compound be designed to enhance target specificity?

  • Methodology :

  • SAR Studies : Synthesize analogs with modifications to the propenal (e.g., replacing with acrylamide) or piperidine moiety (e.g., substituting acetyl with sulfonyl groups). Test against target vs. off-target proteins .
  • Crystallography : Solve co-crystal structures with target proteins using SHELX to identify critical binding interactions.

Data Presentation and Validation

Q. What statistical and analytical frameworks ensure robustness in reporting bioactivity data for this compound?

  • Methodology :

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Reproducibility : Follow FAIR data principles—document protocols in electronic lab notebooks and share raw data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.